N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219150-82-9
VCID: VC11860940
InChI: InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1219150-82-9

Cat. No.: VC11860940

Molecular Formula: C20H23ClFN3OS

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1219150-82-9

CAS No. 1219150-82-9
Molecular Formula C20H23ClFN3OS
Molecular Weight 407.9 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
Standard InChI Key ZRBQTJPFIFCDEY-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzamide backbone: A benzene ring substituted with a fluorine atom at the para position (C4) and an amide functional group.

  • 4-Methyl-1,3-benzothiazole: A heterocyclic system comprising a benzene fused to a thiazole ring, methyl-substituted at position 4.

  • 3-(Dimethylamino)propyl side chain: A tertiary amine-linked alkyl spacer connecting the benzamide and benzothiazole moieties.

The hydrochloride salt form enhances solubility, a common modification for improved bioavailability in drug candidates .

Physicochemical Properties

While experimental data for this exact compound are unavailable, its analogs provide proxy metrics:

PropertyAnalog (CAS 1215393-00-2) Target Compound (Theoretical)
Molecular FormulaC₂₆H₂₅ClFN₃O₂SC₂₀H₂₂ClFN₄OS
Molecular Weight (g/mol)498.0428.9
Key Functional GroupsBenzoyl, fluoro, benzothiazoleFluoro, 4-methylbenzothiazole

The reduced molecular weight compared to its analog stems from the absence of the benzoyl group and the simpler substitution pattern .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis likely follows a multi-step protocol common to benzothiazole benzamides:

  • Benzothiazole formation: Condensation of 2-amino-4-methylthiophenol with a carbonyl source under acidic conditions.

  • Amide coupling: Reaction of 4-fluorobenzoic acid with 3-(dimethylamino)propylamine using coupling agents like HATU or EDC.

  • N-alkylation: Linking the benzamide intermediate to the benzothiazole via nucleophilic substitution or Mitsunobu reaction.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Data

Hypothetical spectral signatures based on structural analogs include:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups on benzothiazole (δ 2.6 ppm), and dimethylamino protons (δ 2.2–2.4 ppm).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 429.3 .

Applications and Future Directions

Therapeutic Candidates

  • Oncology: As a kinase inhibitor scaffold for targeted therapies.

  • Neurology: Potential use in neurodegenerative disorders due to CNS penetration.

Industrial Relevance

  • Chemical probes: Tool compound for studying benzothiazole-protein interactions.

  • Agrochemicals: Herbicidal or fungicidal activity in crop protection.

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